Zefamenib

Beschreibung

BenchChem offers high-quality Zefamenib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zefamenib including the price, delivery time, and more detailed information at info@benchchem.com.

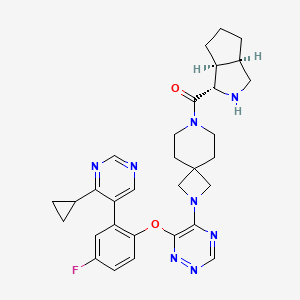

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2938995-50-5 |

|---|---|

Molekularformel |

C31H35FN8O2 |

Molekulargewicht |

570.7 g/mol |

IUPAC-Name |

[(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl]-[2-[6-[2-(4-cyclopropylpyrimidin-5-yl)-4-fluorophenoxy]-1,2,4-triazin-5-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methanone |

InChI |

InChI=1S/C31H35FN8O2/c32-21-6-7-25(23(12-21)24-14-33-17-35-26(24)19-4-5-19)42-29-28(36-18-37-38-29)40-15-31(16-40)8-10-39(11-9-31)30(41)27-22-3-1-2-20(22)13-34-27/h6-7,12,14,17-20,22,27,34H,1-5,8-11,13,15-16H2/t20-,22-,27-/m0/s1 |

InChI-Schlüssel |

XDXAYPYOHXUEAM-CLHVYKLBSA-N |

Isomerische SMILES |

C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8 |

Kanonische SMILES |

C1CC2CNC(C2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Zefamenib in NPM1-Mutant AML: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zefamenib (KO-539) is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, demonstrating significant clinical activity in patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) harboring a nucleophosmin 1 (NPM1) mutation. This technical guide provides an in-depth overview of the core mechanism of action of Zefamenib in the context of NPM1-mutant AML, supported by preclinical and clinical data. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of Zefamenib's therapeutic rationale and effects.

Introduction: The Challenge of NPM1-Mutant AML

Mutations in the NPM1 gene are among the most common genetic alterations in adult AML, occurring in approximately 30% of cases.[1][2][3] These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein (NPM1c), a key event in leukemogenesis. While often associated with a favorable prognosis in the context of standard chemotherapy, relapse is common, and outcomes for patients with R/R NPM1-mutant AML are poor.[1][2] This underscores the critical need for targeted therapies that address the underlying molecular drivers of this AML subtype.

The Menin-MLL Interaction: A Key Vulnerability in NPM1-Mutant AML

In NPM1-mutant AML, the leukemogenic state is maintained through the upregulation of key hematopoietic stem cell genes, including HOXA9 and MEIS1.[4][5] This aberrant gene expression is driven by a protein complex involving wild-type MLL1 (KMT2A) and the scaffolding protein menin.[4][5] The interaction between menin and MLL1 is crucial for the recruitment of this complex to target gene promoters, leading to the deposition of activating histone marks, specifically H3K79 methylation by the enzyme DOT1L, and subsequent gene transcription.[5] Zefamenib is designed to specifically disrupt the menin-MLL1 interaction, thereby inhibiting this oncogenic signaling pathway.[6]

Zefamenib's Core Mechanism of Action

Zefamenib functions as a competitive inhibitor, binding to the MLL interaction pocket on menin. This disruption prevents the stable association of the menin-MLL1 complex with chromatin at the promoter regions of critical downstream target genes. The subsequent loss of this complex leads to a reduction in H3K79 methylation, transcriptional repression of HOXA9 and MEIS1, and ultimately, induction of differentiation and apoptosis in NPM1-mutant AML cells.[4][5][6]

Signaling Pathway Perturbation by Zefamenib

The efficacy of Zefamenib is rooted in its ability to disrupt a well-defined signaling cascade that is aberrantly activated in NPM1-mutant AML. The following diagram illustrates this pathway and the point of intervention by Zefamenib.

Quantitative Preclinical and Clinical Data

The anti-leukemic activity of Zefamenib and other menin inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Activity of Menin Inhibitors in NPM1-Mutant AML Cell Lines

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Zefamenib (KO-539) | OCI-AML3 | Viability | IC50 | <25 nM (7 days) | [6] |

| MI-3454 | OCI-AML3 | Viability | GI50 | ~20 nM | [4] |

| Revumenib (SNDX-5613) | OCI-AML3 | Viability | IC50 | 0.0455 µM | [7] |

Table 2: Effect of Menin Inhibitors on Gene Expression in NPM1-Mutant AML Models

| Compound | Model | Genes Downregulated | Fold Change | Reference |

| Zefamenib (KO-539) | OCI-AML3 | MEIS1, PBX3, FLT3, BCL2 | Not specified | [6] |

| MI-3454 | NPM1-mutant PDX | MEIS1, FLT3 | 5- to 10-fold | [1] |

| MI-3454 | NPM1-mutant PDX | HOXA9, HOXA10 | Up to 3-fold | [1] |

Table 3: Clinical Efficacy of Zefamenib in R/R NPM1-Mutant AML (KOMET-001 Trial)

| Endpoint | Value | 95% CI | Reference |

| Complete Response (CR) Rate | 23% | - | [2][3][8] |

| CR + CR with partial hematologic recovery (CRh) Rate | 22% | 14% - 32% | [1][9] |

| Overall Response Rate (ORR) | 33% | 23% - 43% | [1][9] |

| Median Overall Survival (OS) | 6.6 months | 3.6 - 8.6 months | [1][9] |

| Median OS in Responders | 18.4 months | 8.6 - not estimable |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Zefamenib and other menin inhibitors.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

Protocol:

-

Cell Cross-linking: NPM1-mutant AML cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and nuclei are isolated. Chromatin is sheared to an average size of 200-500 base pairs using sonication.

-

Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K79me2. A negative control with a non-specific IgG antibody is also included.

-

Immune Complex Capture and Washing: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes. The beads are then subjected to a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and cross-links are reversed by incubation at 65°C overnight.

-

DNA Purification: DNA is purified using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the human genome, and peaks representing regions of H3K79me2 enrichment are identified using peak-calling algorithms.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

Protocol:

-

RNA Isolation: Total RNA is extracted from NPM1-mutant AML cells treated with Zefamenib or vehicle control using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and random hexamer primers.

-

qPCR Reaction Setup: A qPCR reaction mixture is prepared containing cDNA template, forward and reverse primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

qPCR Amplification and Data Acquisition: The qPCR is performed in a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.

-

Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalized to the reference gene.

Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

Protocol:

-

Cell Seeding: NPM1-mutant AML cells are seeded in a 96-well plate at a predetermined density.

-

Drug Treatment: Cells are treated with a range of concentrations of Zefamenib or vehicle control for a specified duration (e.g., 72-96 hours).

-

Addition of Tetrazolium Salt: A solution of a tetrazolium salt (e.g., MTT, XTT) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion and Future Directions

Zefamenib represents a significant advancement in the targeted therapy of NPM1-mutant AML by effectively disrupting the critical menin-MLL1 interaction. This leads to the downregulation of key leukemogenic genes, induction of differentiation, and apoptosis of AML cells. The robust preclinical data and promising clinical trial results underscore the therapeutic potential of this approach. Future research will likely focus on combination strategies to enhance the efficacy of Zefamenib and overcome potential resistance mechanisms, further solidifying the role of menin inhibitors in the treatment landscape of AML.

References

- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nup98-HoxA9 immortalizes myeloid progenitors, enforces expression of Hoxa9, Hoxa7 and Meis1, and alters cytokine-specific responses in a manner similar to that induced by retroviral co-expression of Hoxa9 and Meis1 [pubmed.ncbi.nlm.nih.gov]

- 3. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]

- 4. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kuraoncology.com [kuraoncology.com]

- 8. Final Landmark Clinical Trial Data Demonstrates Deep, Durable Responses to Menin Inhibition in Acute Leukemia Patients | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 9. targetedonc.com [targetedonc.com]

Zefamenib and the Menin-MLL Axis: A Technical Guide to a Targeted Leukemia Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zefamenib (KO-539) is an orally bioavailable, potent, and selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein.[1] This interaction is a critical dependency for the survival and proliferation of leukemic cells in specific subtypes of acute myeloid leukemia (AML), namely those harboring rearrangements of the KMT2A gene (also known as MLL) or mutations in the NPM1 gene.[2][3] By disrupting this key interaction, Zefamenib represents a targeted therapeutic strategy that reverses the oncogenic gene expression program, leading to leukemic cell differentiation and apoptosis.[4][5] This technical guide provides an in-depth overview of the menin-MLL interaction pathway, Zefamenib's mechanism of action, supporting quantitative data, and the experimental protocols used to characterize its activity.

The Oncogenic Menin-KMT2A (MLL) Interaction Pathway

Menin, a nuclear scaffold protein encoded by the MEN1 gene, plays a dual role in the cell, acting as both a tumor suppressor in endocrine tissues and an oncogenic cofactor in leukemia.[1][6] In normal hematopoiesis, menin interacts with the wild-type KMT2A/MLL1 protein, a histone H3 lysine 4 (H3K4) methyltransferase, to regulate the expression of key developmental genes, including the HOX and MEIS1 gene clusters, which are essential for proper hematopoietic differentiation.[1][6][7]

In certain subtypes of AML, chromosomal translocations result in the fusion of the N-terminus of the KMT2A gene with one of over 100 different partner genes (e.g., AF9, AF4, ENL).[8][9] This creates an MLL fusion protein (MLL-FP) that retains its N-terminal portion, including the menin-binding domain.[6] Menin acts as a critical tether, binding to the MLL-FP and recruiting it to target genes. This aberrant complex drives the overexpression of leukemogenic genes like HOXA9 and MEIS1, leading to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.[7][8] A similar dependency on the menin-MLL interaction has been identified in AML with NPM1 mutations.[2]

Zefamenib: Mechanism of Action

Zefamenib functions as a competitive inhibitor of the menin-KMT2A/MLL interaction.[10] It is designed to bind with high affinity to a deep hydrophobic pocket on the surface of the menin protein, the same site that the N-terminus of MLL normally occupies.[11] By physically occupying this pocket, Zefamenib directly blocks the binding of menin to MLL fusion proteins (or the wild-type MLL in the context of NPM1 mutations).[1][4]

The downstream consequences of this disruption are profound and lead to the reversal of the leukemic state:

-

Target Gene Suppression: The dissociation of the menin-MLL-FP complex from chromatin leads to a rapid downregulation of the aberrant transcriptional program, including key target genes such as MEIS1, FLT3, and BCL2.[2][4]

-

Induction of Differentiation: With the suppression of leukemogenic drivers, the block on hematopoietic differentiation is released. Leukemic blasts begin to mature into more normal myeloid cells.[2][10]

-

Induction of Apoptosis: The loss of critical survival signals driven by the menin-MLL interaction ultimately leads to programmed cell death (apoptosis) in the leukemic cells.[4]

-

Menin Degradation: Some studies have shown that Zefamenib can also induce the degradation of the menin protein through the ubiquitin-proteasome pathway, further disrupting the oncogenic complex.[4][12]

Quantitative Data Presentation

The efficacy of Zefamenib has been quantified in both preclinical and clinical settings.

Table 1: Preclinical In Vitro Activity of Zefamenib

This table summarizes the half-maximal inhibitory concentration (IC50) values of Zefamenib, demonstrating its potent anti-proliferative effects on human AML cell lines with relevant genetic markers after 7 days of treatment.

| Cell Line | Genotype | IC50 (nM) | Reference |

| MV-4-11 | MLL-AF4 | 3.5 | [12] |

| MOLM13 | MLL-AF9 | 12 | [12] |

| OCI-AML3 | NPM1 mutant | 11 | [12] |

IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]

Table 2: Clinical Efficacy of Zefamenib in the KOMET-001 Trial

This table presents key efficacy outcomes from the Phase 1/2 KOMET-001 trial in patients with relapsed/refractory (R/R) AML. The 600 mg once-daily dose was identified as the recommended Phase 2 dose (RP2D).[3][14]

| Patient Population | Endpoint | Result | Reference |

| R/R NPM1-mutant AML (n=20) | Complete Remission (CR) Rate | 30% | [3] |

| R/R NPM1-mutant AML (n=20) | Overall Response Rate (ORR) | 40% | [4] |

| R/R KMT2A-rearranged AML | CR/CRh Rate | One patient achieved CR/CRh | [3] |

| Newly Diagnosed NPM1-m/KMT2A-r AML (with 7+3 chemo, n=5) | CR Rate | 100% | [15] |

| R/R Menin-Inhibitor Naïve AML (with Ven/Aza) | CR/CRh Rate | 56% | [15] |

CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; ORR: Overall Response Rate (includes CR, CRh, and other responses).

Experimental Protocols

The characterization of menin inhibitors like Zefamenib relies on a suite of biochemical and cell-based assays.

Fluorescence Polarization (FP) Assay

This biochemical assay is used to measure the ability of a compound to inhibit the direct binding between menin and an MLL-derived peptide.

-

Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling slows, increasing the polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.

-

Protocol Outline:

-

Reagents: Purified, biotinylated human menin protein; a fluorescein-labeled peptide derived from the MLL N-terminus (e.g., FLSN-MLL4–43).[16]

-

Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM TCEP.[16]

-

Procedure: a. Incubate a fixed concentration of menin (e.g., 4 nM) with the fluorescent MLL peptide (e.g., 4 nM) for 1 hour to allow complex formation.[16] b. Add varying concentrations of the test compound (e.g., Zefamenib) to the pre-formed complex. c. Incubate for 3 hours to allow the inhibitor to reach equilibrium.[16] d. Measure fluorescence polarization using a microplate reader.

-

Analysis: Calculate IC50 values by plotting the change in millipolarization (mP) units as a function of inhibitor concentration.[16]

-

Cell Viability (MTT) Assay

This cell-based assay measures the anti-proliferative effect of a compound on cancer cell lines.

-

Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Plating: Plate leukemia cells (e.g., MOLM-13, MV4;11) in 96-well microtiter plates at a specific density (e.g., 1 x 10^4 cells/well) in 90 µL of culture medium.[6][17]

-

Treatment: Add 10 µL of the test compound at various concentrations and incubate for an extended period (e.g., 7 days) to assess anti-proliferative effects.[2][17]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize absorbance values to DMSO-treated control cells and calculate GI50 (concentration for 50% growth inhibition) values.[17]

-

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the downregulation of MLL target gene expression following inhibitor treatment.

-

Principle: Measures the amount of a specific mRNA transcript in a sample in real-time during PCR amplification, using fluorescent probes or dyes.

-

Protocol Outline:

-

Treatment: Treat MLL-rearranged or NPM1-mutant cells with the inhibitor (e.g., Zefamenib) or DMSO control for a specified time (e.g., 6 days).[17]

-

RNA Isolation: Extract total RNA from the cells using a standard kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Reaction: Set up the real-time PCR reaction using the cDNA, specific primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).[17]

-

Analysis: Quantify the relative expression of target genes in treated versus control samples after normalization to the reference gene, typically using the ΔΔCt method.

-

Conclusion

Zefamenib exemplifies a successful structure-based drug design approach targeting a critical protein-protein interaction in oncology. By selectively inhibiting the menin-KMT2A/MLL interaction, it effectively reverses the aberrant gene expression program that drives leukemogenesis in KMT2A-rearranged and NPM1-mutant AML.[1][4] The potent preclinical activity, coupled with promising response rates in clinical trials for these high-risk patient populations, establishes Zefamenib as a significant advancement in the targeted therapy of acute myeloid leukemia.[3][5] Further investigation into combination therapies and mechanisms of resistance will continue to refine its role in the clinical landscape.[18][19]

References

- 1. What are the new molecules for menin inhibitors? [synapse.patsnap.com]

- 2. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ir.kuraoncology.com [ir.kuraoncology.com]

- 4. researchgate.net [researchgate.net]

- 5. Menin Inhibitors: New Targeted Therapies for Specific Genetic Subtypes of Difficult-to-Treat Acute Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]

- 9. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

- 10. youtube.com [youtube.com]

- 11. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Menin Inhibitors Under Study in KMT2A-Rearranged or NPM1-Mutant Acute Myeloid Leukemia - The ASCO Post [ascopost.com]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]

Unveiling the Downstream Cascade: A Technical Guide to Zefamenib's Targets in Leukemia

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the downstream molecular targets of Zefamenib (also known as ziftomenib), a potent menin inhibitor currently under investigation for the treatment of acute myeloid leukemia (AML). Zefamenib disrupts the critical interaction between menin and the KMT2A (MLL) protein complex, a key driver of leukemogenesis in specific AML subtypes, particularly those with KMT2A rearrangements or NPM1 mutations. This guide will delve into the key downstream effector molecules, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for identifying and validating these targets.

The Menin-KMT2A Axis: A Prime Target in Leukemia

The interaction between menin, a nuclear scaffold protein, and the histone methyltransferase KMT2A (formerly MLL) is essential for the transcription of a specific set of genes that promote leukemic cell proliferation and survival. In AML with KMT2A rearrangements or NPM1 mutations, this interaction is aberrantly sustained, leading to the overexpression of leukemogenic genes. Zefamenib is designed to specifically inhibit this protein-protein interaction, thereby disrupting the downstream signaling cascade that drives the malignant phenotype.

Key Downstream Targets of Zefamenib

Zefamenib's mechanism of action culminates in the downregulation of a leukemogenic gene expression program. The primary downstream targets are key transcription factors and anti-apoptotic proteins that are crucial for the survival and proliferation of leukemia cells. These include:

-

HOX genes (e.g., HOXA9): A family of transcription factors critical for hematopoietic development that are aberrantly overexpressed in many forms of AML.

-

MEIS1: A homeobox protein that acts as a critical cofactor for HOX proteins in promoting leukemogenesis.

-

PBX3: Another homeobox protein that cooperates with HOX and MEIS1 to drive the leukemic transcriptional program.

-

FLT3: A receptor tyrosine kinase that, when mutated or overexpressed, promotes uncontrolled cell growth.

-

BCL2: An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival.

Quantitative Analysis of Zefamenib's Impact

The efficacy of Zefamenib in downregulating its downstream targets has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vitro Efficacy of Zefamenib in Leukemia Cell Lines

| Cell Line | Genetic Background | IC50 (nM) | Reference |

| MV-4-11 | KMT2A-AF4 | 3.5 | [1](2) |

| MOLM13 | KMT2A-AF9 | 12 | [1](2) |

| OCI-AML3 | NPM1 mutant | 11 | [1](2) |

Table 2: Downregulation of Key Target Genes and Proteins by Zefamenib

| Target | Method | Cell Type/Model | Observation | Reference |

| mRNA Expression | ||||

| HOXA9 | RNA-seq | MOLM13, RS4;11 | Significant downregulation | [3](3) |

| MEIS1 | RNA-seq | MOLM13, RS4;11 | Significant downregulation | [3](3) |

| PBX3 | RNA-seq | NPM1mut and MLL-r cells | Transcriptional downregulation | [4](5) |

| FLT3 | RNA-seq | NPM1mut and MLL-r cells | Transcriptional downregulation | [4](5) |

| BCL2 | RNA-seq | NPM1mut and MLL-r cells | Transcriptional downregulation | [4](5) |

| Protein Expression | ||||

| Menin | Western Blot, CyTOF | AML Blasts | Reduced protein expression | [6](7) |

| HOXA9 | Western Blot, CyTOF | MLL-r AML | Reduced protein expression | [6](7) |

| MEIS1 | Western Blot, CyTOF | AML Blasts | Reduced protein expression | [6](7) |

| PBX3 | CyTOF | AML Stem/Progenitor Cells | Reduced protein levels | [6](7) |

| FLT3 | Western Blot | AML Blasts | Reduced protein expression | [6](7) |

| BCL2 | Western Blot, CyTOF | AML Blasts | Reduced protein expression | [6](7) |

| CDK6 | Western Blot, CyTOF | AML Blasts | Reduced protein levels | [6](7) |

Visualizing the Molecular Cascade

The following diagrams illustrate the mechanism of action of Zefamenib and the experimental workflows used to identify its downstream targets.

Caption: Zefamenib's mechanism of action in leukemia cells.

Caption: Experimental workflow for identifying Zefamenib's downstream targets.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments used to investigate the downstream targets of Zefamenib.

RNA-Sequencing (RNA-Seq)

Objective: To identify genome-wide changes in gene expression in leukemia cells following Zefamenib treatment.

Protocol:

-

Cell Culture and Treatment:

-

Culture leukemia cell lines (e.g., MOLM13, MV-4-11) in appropriate media and conditions.

-

Treat cells with a predetermined concentration of Zefamenib (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000).

-

-

Data Analysis:

-

Align sequenced reads to the human reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).

-

Quantify gene expression levels using tools like RSEM or featureCounts.

-

Perform differential gene expression analysis between Zefamenib-treated and control samples using packages such as DESeq2 or edgeR in R.

-

Identify genes with a significant change in expression (e.g., |log2(fold change)| > 1 and adjusted p-value < 0.05).

-

Perform pathway and gene set enrichment analysis using tools like GSEA or DAVID to identify enriched biological pathways.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify the genomic regions where the Menin-KMT2A complex binds and to assess changes in this binding and associated histone marks upon Zefamenib treatment.

Protocol:

-

Cell Culture and Crosslinking:

-

Culture and treat leukemia cells as described for RNA-seq.

-

Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin to an average fragment size of 200-500 bp using sonication (e.g., Bioruptor) or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Menin, anti-MLL, anti-H3K79me2) overnight at 4°C with rotation.

-

Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification and Library Preparation:

-

Elute the protein-DNA complexes from the beads and reverse the crosslinks by incubating at 65°C.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Prepare ChIP-seq libraries from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on an Illumina platform.

-

Align reads to the reference genome.

-

Perform peak calling using software like MACS2 to identify regions of enrichment.

-

Annotate peaks to nearby genes and perform motif analysis to identify enriched transcription factor binding motifs.

-

Compare peak profiles between Zefamenib-treated and control samples to identify differential binding.

-

Cytometry by Time-of-Flight (CyTOF)

Objective: To perform high-dimensional single-cell analysis of protein expression changes in leukemia cells following Zefamenib treatment.

Protocol:

-

Cell Culture and Treatment:

-

Culture and treat leukemia cells as described previously.

-

-

Antibody Panel Design and Conjugation:

-

Design a panel of metal-conjugated antibodies targeting surface and intracellular proteins of interest (e.g., CD34, CD38, CD11b, p-STAT5, Bcl-2, cleaved caspase-3, and downstream targets of Zefamenib).

-

-

Cell Staining:

-

Harvest and wash the cells.

-

Stain for surface markers with the antibody cocktail.

-

Fix and permeabilize the cells for intracellular staining.

-

Stain for intracellular markers with the corresponding antibody cocktail.

-

Label cells with a DNA intercalator (e.g., Iridium) for cell identification.

-

-

Data Acquisition:

-

Acquire data on a CyTOF mass cytometer.

-

-

Data Analysis:

-

Normalize the data and perform de-barcoding if applicable.

-

Use dimensionality reduction techniques like viSNE or UMAP to visualize the high-dimensional data.

-

Use clustering algorithms like FlowSOM or PhenoGraph to identify distinct cell populations.

-

Quantify the expression of markers in each population and compare between Zefamenib-treated and control samples.

-

Conclusion

Zefamenib represents a promising targeted therapy for specific subtypes of AML by disrupting the Menin-KMT2A interaction and downregulating a key leukemogenic transcriptional program. The experimental approaches detailed in this guide provide a robust framework for researchers and drug developers to further investigate the downstream effects of Zefamenib and other menin inhibitors, ultimately contributing to the development of more effective treatments for leukemia.

References

- 1. PB1761: PRECLINICAL EVALUATION OF THE MENIN INHIBITOR ZIFTOMENIB IN PRIMARY AML SPECIMENS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic targeting in pediatric acute myeloid leukemia with aberrant HOX/MEIS1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Zefamenib (Ziftomenib): An In-depth Technical Guide on Early Research into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zefamenib, also known as Ziftomenib (KO-539), is an investigational oral, potent, and selective small-molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction. Early research has focused on its potential as a targeted therapy for acute myeloid leukemia (AML), particularly in patients with nucleophosmin 1 (NPM1) mutations or KMT2A (MLL) rearrangements. This technical guide provides a comprehensive overview of the foundational pharmacokinetic and pharmacodynamic properties of Zefamenib, summarizing key data from early preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of Zefamenib has been characterized in both preclinical animal models and early-phase human clinical trials. These studies have aimed to understand its absorption, distribution, metabolism, and excretion (ADME) properties to establish a safe and effective dosing regimen.

Preclinical Pharmacokinetics

Limited quantitative pharmacokinetic data from preclinical studies in animal models are publicly available. However, studies in mice and dogs were conducted to assess the nonclinical safety profile of Zefamenib. These species were considered appropriate for human risk assessment as in vitro metabolism studies indicated that the metabolism of Zefamenib in their microsomes is qualitatively comparable to that in humans. Target organ effects were noted in the hepatobiliary system, kidney, lymphoid tissues, lung (mice only), and adrenal glands.

Clinical Pharmacokinetics

A Phase 1, open-label study in healthy male participants provided key insights into the clinical pharmacokinetics of Zefamenib. The study involved a single oral dose of 400 mg of [14C]-labeled Ziftomenib to evaluate ADME, and a separate part to determine absolute bioavailability.

Table 1: Summary of Clinical Pharmacokinetic Parameters of Ziftomenib in Healthy Male Participants

| Parameter | Value | Citation |

| Tmax (median) | 3.5 hours | [1][2] |

| Elimination Half-life (t1/2) | 61.5 hours | [1][2] |

| Absolute Bioavailability | 12.9% | [1][2] |

| Metabolism | Primarily oxidation, N-demethylation, and N-dealkylation | [1][2] |

| Excretion | 89.7% in feces, 0.5% in urine (over 480 hours) | [1][2] |

Tmax: Time to maximum plasma concentration t1/2: Elimination half-life

These findings indicate that Zefamenib is rapidly absorbed, has a long elimination half-life supporting once-daily dosing, and is primarily cleared through the feces with limited metabolism.[1][2] Nineteen metabolites were identified in plasma, all of which were considered minor, with the parent drug being the most abundant component.[1][2]

Experimental Protocols

Preclinical In Vitro Cell-Based Assays

Objective: To determine the anti-proliferative activity of Zefamenib in AML cell lines.

Methodology:

-

Cell Lines: Various human AML cell lines with MLL rearrangements (e.g., MOLM13, MV4-11) or NPM1 mutations (e.g., OCI-AML3) were used.

-

Treatment: Cells were exposed to a range of concentrations of Zefamenib for a specified duration (e.g., 7 days).

-

Assay: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Clinical Pharmacokinetic Study (Phase 1)

Objective: To characterize the absorption, metabolism, excretion, and absolute bioavailability of Ziftomenib in healthy subjects.

Methodology:

-

Study Design: A phase 1, open-label study in healthy male participants.

-

Part A (ADME): A single oral dose of 400 mg Ziftomenib containing 250 µCi of [14C]-Ziftomenib was administered to eight participants. Blood, urine, and feces were collected at various time points to measure total radioactivity and determine pharmacokinetic parameters.[1][2]

-

Part B (Bioavailability): Eight participants received a single oral dose of 400 mg Ziftomenib followed by an intravenous dose of < 100 µg containing 1 µCi of [14C]-Ziftomenib to determine absolute bioavailability.[1][2]

-

Sample Analysis: Plasma, urine, and fecal samples were analyzed for Ziftomenib and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radiometric detection.

Pharmacodynamics

The pharmacodynamic effects of Zefamenib are directly linked to its mechanism of action as a menin-KMT2A inhibitor. By disrupting this interaction, Zefamenib alters gene expression, leading to the differentiation of leukemic blasts and subsequent anti-leukemic activity.

Mechanism of Action

Zefamenib targets the protein-protein interaction between menin and KMT2A (also known as MLL). In certain types of AML, such as those with KMT2A rearrangements or NPM1 mutations, the menin-KMT2A complex is crucial for the transcription of key leukemogenic genes, including HOXA9 and MEIS1. These genes are critical for maintaining the undifferentiated state of leukemia cells. Zefamenib binds to menin, preventing its interaction with KMT2A, which in turn leads to the downregulation of HOXA9 and MEIS1 expression. This disruption of the oncogenic signaling pathway induces the differentiation of myeloid blasts.

Preclinical Pharmacodynamics

In vitro studies have demonstrated the potent and selective activity of Zefamenib against AML cell lines harboring MLL rearrangements or NPM1 mutations.

Table 2: In Vitro Activity of Ziftomenib in AML Cell Lines

| Cell Line | Genotype | IC50 (nM) | Citation |

| MOLM-13 | MLL-AF9 | <25 | |

| MV4-11 | MLL-AF4 | <25 | |

| OCI-AML3 | NPM1-mutant | <25 |

IC50: Half-maximal inhibitory concentration

These preclinical findings show that Zefamenib effectively inhibits the proliferation of AML cells that are dependent on the menin-KMT2A interaction.

Clinical Pharmacodynamics

The primary pharmacodynamic effect observed in clinical trials is the induction of differentiation of leukemic blasts. This on-target effect can lead to a manageable adverse event known as differentiation syndrome.

-

Differentiation Syndrome: This is a known class effect of menin inhibitors and is characterized by a rapid proliferation and differentiation of myeloid cells. In the Phase 1b portion of the KOMET-001 trial, differentiation syndrome of any grade was observed in a subset of patients.

Conclusion

Early research on Zefamenib (Ziftomenib) has established a promising foundation for its development as a targeted therapy for specific subtypes of AML. The pharmacokinetic profile supports a once-daily oral dosing regimen, and the pharmacodynamic data from both preclinical and clinical studies demonstrate its on-target activity through the inhibition of the menin-KMT2A interaction. This leads to the differentiation of leukemic cells and demonstrates the potential for clinical efficacy. Further research and ongoing clinical trials will continue to refine the understanding of Zefamenib's therapeutic potential and its role in the treatment of AML.

References

Zefamenib's Impact on HOX and MEIS1 Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zefamenib is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL) protein-protein interaction, a critical driver in certain acute leukemias. This technical guide provides an in-depth overview of the mechanism of action of Zefamenib, with a specific focus on its impact on the expression of key leukemogenic genes, HOX and MEIS1. The document details the underlying signaling pathways, presents available quantitative data on gene expression modulation, and provides comprehensive experimental protocols for researchers investigating the effects of Zefamenib.

Introduction: The Menin-KMT2A Axis in Acute Leukemia

Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are hematological malignancies characterized by the clonal expansion of undifferentiated hematopoietic precursors. A significant subset of these leukemias, particularly those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene, are dependent on the interaction between the nuclear protein menin and the KMT2A protein.[1][2]

The KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression during normal hematopoiesis. In leukemias with KMT2A rearrangements, the N-terminus of KMT2A fuses with one of over 80 different partner proteins.[3] This fusion protein aberrantly recruits menin, which acts as a scaffold, to chromatin. The resulting menin-KMT2A fusion protein complex is essential for the upregulation of a specific transcriptional program that drives leukemogenesis.[1][4] Key downstream targets of this complex are the HOX (specifically HOXA cluster genes) and MEIS1 homeobox genes.[1][2][5]

Overexpression of HOXA genes and their cofactor MEIS1 is critical for the proliferation and survival of these leukemic cells by promoting a stem-cell-like state and blocking differentiation.[6][7][8] Therefore, disrupting the menin-KMT2A interaction presents a promising therapeutic strategy to downregulate this oncogenic program.

Mechanism of Action of Zefamenib

Zefamenib is an orally bioavailable menin inhibitor that binds to a pocket in the menin protein, directly preventing its interaction with KMT2A and KMT2A-fusion proteins.[9] This disruption has a profound impact on the transcriptional landscape of leukemic cells.

By displacing the KMT2A fusion protein complex from chromatin, Zefamenib leads to the downregulation of the expression of critical downstream target genes, including HOXA9 and MEIS1.[10] This reduction in the expression of key leukemogenic drivers induces differentiation and apoptosis in susceptible leukemia cells, thereby inhibiting their proliferation.[11]

Signaling Pathway

The signaling pathway affected by Zefamenib is central to the pathogenesis of KMT2A-rearranged and NPM1-mutated leukemias. The following diagram illustrates this pathway and the point of intervention for Zefamenib.

Quantitative Impact on Gene Expression

Zefamenib and other menin inhibitors have demonstrated a significant and selective impact on the expression of HOX and MEIS1 genes in preclinical models of acute leukemia. While specific dose-response data for Zefamenib on gene expression is emerging, studies on mechanistically similar menin inhibitors like ziftomenib and SNDX-50469 provide valuable insights.

In Vitro Efficacy of Menin Inhibitors

The following table summarizes the in vitro anti-proliferative activity of the menin inhibitor ziftomenib in various leukemia cell lines. This anti-proliferative effect is a direct consequence of the downregulation of the HOX/MEIS1 transcriptional program.

| Cell Line | Genotype | IC50 (nM) for Proliferation Inhibition (7 days) | Reference |

| MOLM-13 | KMT2A-MLLT3 (MLL-AF9) | <25 | [12] |

| MV4-11 | KMT2A-AFF1 (MLL-AF4) | <25 | [12] |

| OCI-AML2 | KMT2A rearranged | <25 | [12] |

| OCI-AML3 | NPM1 mutant | <25 | [12] |

Modulation of Gene and Protein Expression

Treatment with menin inhibitors leads to a marked reduction in the mRNA and protein levels of key downstream targets. The table below compiles findings from studies on ziftomenib and SNDX-50469.

| Target Gene/Protein | Cell Line(s) | Treatment | Effect | Reference |

| MEIS1 mRNA | MOLM-13, MV4-11, OCI-AML3 | Ziftomenib | Downregulation | [9] |

| PBX3 mRNA | MOLM-13, MV4-11 | Ziftomenib | Downregulation | [9] |

| HOXA9 mRNA | MOLM-13 | SNDX-50469 | Downregulation | [13] |

| HOXA9 mRNA | OCI-AML3 | SNDX-50469 | No significant change | [13] |

| MEIS1 Protein | MOLM-13, OCI-AML3, PDX AML | Ziftomenib | Downregulation | [9] |

| HOXA9 Protein | MOLM-13, OCI-AML3 | Ziftomenib | No significant change | [9] |

| HOXA9 Protein | PDX MLL-rearranged AML | Ziftomenib | Downregulation | [9] |

| FLT3 Protein | MOLM-13, OCI-AML3 | Ziftomenib | Downregulation | [10] |

| CDK6 Protein | MOLM-13, OCI-AML3 | Ziftomenib | Downregulation | [9] |

| BCL2 Protein | MOLM-13, OCI-AML3 | Ziftomenib | Downregulation | [9] |

Note: PDX refers to Patient-Derived Xenograft models.

These data indicate that while MEIS1 expression is consistently downregulated by menin inhibitors, the effect on HOXA9 can be more variable, potentially depending on the specific genetic context of the leukemia.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Zefamenib on HOX and MEIS1 gene expression.

Cell Culture and Zefamenib Treatment

-

Cell Lines: Use human leukemia cell lines with known KMT2A rearrangements (e.g., MOLM-13, MV4-11) or NPM1 mutations (e.g., OCI-AML3).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Zefamenib Preparation: Dissolve Zefamenib in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store aliquots at -80°C.

-

Treatment: Seed cells at a density of 2 x 10^5 cells/mL. Add Zefamenib (or DMSO as a vehicle control) to the desired final concentrations (e.g., a dose range from 1 nM to 10 µM).

-

Incubation: Incubate cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

RNA Extraction and Quantitative RT-PCR (qRT-PCR)

This protocol is for quantifying the mRNA levels of HOX and MEIS1.

-

Cell Lysis and RNA Extraction: Harvest approximately 1-5 x 10^6 cells by centrifugation. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

qRT-PCR: Perform real-time PCR using a TaqMan Gene Expression Assay (Applied Biosystems) or SYBR Green chemistry.

-

Primers/Probes: Use validated primers and probes for human HOXA9, MEIS1, and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Reaction Setup: Prepare a reaction mix containing cDNA, primers/probes, and qPCR master mix.

-

Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

RNA Sequencing (RNA-seq)

RNA-seq provides a global view of the transcriptomic changes induced by Zefamenib.

-

RNA Extraction: Extract high-quality total RNA as described in section 4.2.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the rRNA-depleted RNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome (e.g., hg38).

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon Zefamenib treatment compared to the vehicle control.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic binding sites of the menin-KMT2A complex and to assess how Zefamenib affects this binding at HOX and MEIS1 promoters.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for menin or a component of the KMT2A complex (e.g., KMT2A-N-terminus). Use magnetic beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

-

Data Analysis:

-

Alignment: Align the sequencing reads to the reference genome.

-

Peak Calling: Identify genomic regions with a significant enrichment of reads (peaks), which represent binding sites.

-

Analysis: Determine if peaks are located at the promoter regions of HOX and MEIS1 genes and compare the peak intensities between Zefamenib-treated and control samples.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to study the effects of Zefamenib.

Conclusion and Future Directions

Zefamenib represents a targeted therapeutic approach that effectively disrupts the menin-KMT2A interaction, a key dependency in specific subtypes of acute leukemia. Its mechanism of action, centered on the downregulation of the leukemogenic transcription factors HOX and MEIS1, leads to cell differentiation and apoptosis. The quantitative data, though still emerging for Zefamenib itself, strongly supports this mechanism based on studies of analogous menin inhibitors.

Future research should focus on obtaining precise dose-response data for Zefamenib's effects on HOX and MEIS1 expression and elucidating the nuanced responses of HOXA9 in different genetic contexts. Furthermore, exploring the potential for synergistic combinations with other anti-leukemic agents and understanding the mechanisms of potential resistance to Zefamenib will be critical for its successful clinical development and application. The protocols and information provided in this guide offer a robust framework for researchers to contribute to this ongoing effort.

References

- 1. Therapeutic targeting in pediatric acute myeloid leukemia with aberrant HOX/MEIS1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting in pediatric acute myeloid leukemia with aberrant HOX/MEIS1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of epigenetic co-dependencies enhances anti-AML efficacy of Menin inhibitor in AML with MLL1-r or mutant NPM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Down-regulation of homeobox genes MEIS1 and HOXA in MLL-rearranged acute leukemia impairs engraftment and reduces proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Defining Roles for HOX and MEIS1 Genes in Induction of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of MEIS1 by Distal Enhancer Elements in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Down-regulation of homeobox genes MEIS1 and HOXA in MLL-rearranged acute leukemia impairs engraftment and reduces proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Paper: The Clinical Menin Inhibitor Ziftomenib and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]

- 11. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue | Springer Nature Experiments [experiments.springernature.com]

- 12. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Basis of Zefamenib's Interaction with Menin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zefamenib, also known by its development code KO-539, is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a key driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly those harboring KMT2A (MLL1) gene rearrangements or nucleophosmin 1 (NPM1) mutations. By disrupting the menin-MLL complex, Zefamenib aims to reverse the aberrant gene expression program that maintains the leukemic state, thereby offering a targeted therapeutic approach for these high-risk patient populations. This technical guide provides a detailed overview of the structural and molecular basis of Zefamenib's interaction with menin, supported by quantitative data and experimental methodologies.

Mechanism of Action

Menin, a nuclear scaffold protein encoded by the MEN1 gene, does not possess enzymatic activity itself but acts as a critical cofactor in transcriptional regulation. In leukemias with MLL rearrangements, the N-terminal portion of MLL, which is retained in all MLL fusion proteins, binds directly to menin. This interaction is essential for tethering the MLL fusion protein to chromatin at specific gene loci, leading to the upregulation of key target genes such as HOXA9 and MEIS1.[1][2][3] These homeobox genes are crucial for maintaining hematopoietic stem and progenitor cell self-renewal, and their sustained aberrant expression blocks differentiation and promotes uncontrolled proliferation of leukemic blasts.

Zefamenib exerts its therapeutic effect by competitively binding to a deep hydrophobic pocket on the surface of menin, which is the same site recognized by the N-terminus of MLL.[4] This direct competition effectively displaces MLL fusion proteins from menin, leading to the collapse of the oncogenic transcriptional complex on chromatin. The subsequent downregulation of HOXA9 and MEIS1 expression allows for the differentiation of leukemic cells and a reduction in their proliferative capacity.[3]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling pathway driven by the menin-MLL interaction and the point of intervention for Zefamenib.

Caption: Zefamenib competitively inhibits the Menin-MLL interaction, disrupting the oncogenic signaling cascade.

Structural Basis of the Zefamenib-Menin Interaction

The high-affinity and specific interaction between Zefamenib and menin is best understood through the lens of X-ray crystallography. The co-crystal structure provides a detailed atomic map of the binding interface.

Co-crystal Structure Data

The crystal structure of human menin in complex with Ziftomenib (Zefamenib) has been solved and is available in the Protein Data Bank (PDB).

| Parameter | Value |

| PDB ID | 8VA6 |

| Method | X-ray Diffraction |

| Resolution | 1.57 Å |

| R-Value Work | 0.158 |

| R-Value Free | 0.193 |

| Deposited | 2023-12-11 |

| Released | 2024-11-20 |

| Table 1: Crystallographic data for the menin-Zefamenib complex. |

Key Interacting Residues and Binding Mode

Zefamenib nestles into a well-defined pocket on menin, mimicking the key interactions of the MLL peptide. While a detailed list of interacting residues requires analysis of the PDB file, the binding of similar high-affinity inhibitors involves a network of hydrophobic interactions and hydrogen bonds with residues lining this pocket. The high resolution of the 8VA6 structure allows for a precise mapping of these interactions, which is crucial for understanding the potency and selectivity of Zefamenib and for guiding the design of next-generation menin inhibitors.

Quantitative Data on Zefamenib-Menin Interaction

The binding affinity and functional inhibitory activity of Zefamenib have been quantified through various biochemical and cell-based assays.

In Vitro Inhibitory Activity

Zefamenib demonstrates potent anti-proliferative effects in leukemia cell lines harboring MLL rearrangements or NPM1 mutations.

| Assay Type | Cell Line | Genetic Background | IC₅₀ (nM) |

| Cell Proliferation | MV-4-11 | MLL-AF4 | 3.5 |

| Cell Proliferation | MOLM13 | MLL-AF9 | 12 |

| Cell Proliferation | OCI-AML3 | NPM1-mutant | 11 |

| Table 2: Potency of Zefamenib in leukemia cell lines.[5] |

Biophysical Binding Parameters

Direct measurement of the binding affinity and thermodynamics provides a more nuanced understanding of the molecular interaction. (Note: Specific published SPR and ITC data for Zefamenib were not available in the initial search results. The table below serves as a template for such data.)

| Technique | Parameter | Value |

| Surface Plasmon Resonance (SPR) | Kd (nM) | To be determined |

| kon (M⁻¹s⁻¹) | To be determined | |

| koff (s⁻¹) | To be determined | |

| Isothermal Titration Calorimetry (ITC) | Kd (nM) | To be determined |

| Stoichiometry (n) | To be determined | |

| ΔH (kcal/mol) | To be determined | |

| -TΔS (kcal/mol) | To be determined | |

| Table 3: Template for biophysical characterization of the Zefamenib-menin interaction. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the findings related to the Zefamenib-menin interaction.

X-ray Crystallography of the Menin-Zefamenib Complex

The following is a generalized workflow for obtaining a co-crystal structure of a protein-ligand complex, as would have been applied for PDB entry 8VA6.

Caption: A step-by-step workflow for determining the co-crystal structure of menin and Zefamenib.

Protocol Outline:

-

Protein Expression and Purification: Human menin is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.

-

Complex Formation: Purified menin is incubated with a molar excess of Zefamenib to ensure saturation of the binding sites.

-

Crystallization: The menin-Zefamenib complex is subjected to high-throughput crystallization screening using techniques like sitting-drop or hanging-drop vapor diffusion to identify conditions that yield diffraction-quality crystals.

-

Data Collection and Processing: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded and processed to yield a dataset of structure factors.

-

Structure Solution and Refinement: The structure is solved using molecular replacement with a known menin structure as a search model. The electron density map is then used to build and refine the model of the complex, including the precise conformation and placement of Zefamenib.

Fluorescence Polarization (FP) Competition Assay

This assay is commonly used to determine the potency of inhibitors in disrupting a protein-protein interaction.

Caption: Workflow for an FP-based competition assay to measure the inhibitory potency of Zefamenib.

Protocol Outline:

-

Reagent Preparation: A fluorescently labeled peptide corresponding to the menin-binding region of MLL is synthesized. Serial dilutions of Zefamenib are prepared.

-

Assay Reaction: A fixed concentration of menin and the fluorescent MLL peptide are incubated together in the wells of a microplate. This mixture yields a high fluorescence polarization signal due to the slow tumbling of the large protein-peptide complex.

-

Inhibitor Addition: The serial dilutions of Zefamenib are added to the wells.

-

Measurement: As Zefamenib displaces the fluorescent MLL peptide from menin, the smaller, unbound peptide tumbles more rapidly in solution, causing a decrease in the fluorescence polarization signal.

-

Data Analysis: The decrease in polarization is measured across the range of inhibitor concentrations, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The development of Zefamenib as a clinical candidate for high-risk leukemias is a testament to the power of structure-guided drug design. The detailed understanding of its binding mode within the MLL pocket of menin, as revealed by X-ray crystallography, provides a solid foundation for its mechanism of action. The potent inhibition of the menin-MLL interaction, quantified by biochemical and cell-based assays, translates into a targeted anti-leukemic effect. This technical guide summarizes the key structural and quantitative aspects of the Zefamenib-menin interaction, offering a valuable resource for researchers working on menin inhibitors and the broader field of targeted cancer therapy.

References

- 1. rcsb.org [rcsb.org]

- 2. rsc.org [rsc.org]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vitro Studies Using Zefamenib in Acute Myeloid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro use of Zefamenib, a potent and selective inhibitor of the Menin-KMT2A interaction, for studying its effects on Acute Myeloid Leukemia (AML) cell lines.

Introduction

Zefamenib is a small molecule inhibitor that targets the protein-protein interaction between Menin and KMT2A (also known as MLL).[1][2][3][4] This interaction is crucial for the leukemogenic activity of KMT2A fusion proteins and mutated NPM1, which drive the expression of oncogenes such as HOXA9 and MEIS1.[2][3][4][5] By disrupting this complex, Zefamenib leads to the downregulation of these target genes, inducing differentiation and apoptosis in susceptible AML cells.[3][4] These protocols outline the necessary steps for cell culture, drug preparation, and various assays to characterize the in vitro activity of Zefamenib.

Data Presentation

Table 1: Zefamenib IC50 Values in AML Cell Lines

| Cell Line | Genotype | IC50 (nM) | Treatment Duration |

| MV-4-11 | KMT2A-AF4 | 3.5 | Not Specified |

| MOLM13 | KMT2A-AF9 | 12 | 7 days |

| OCI-AML3 | NPM1 mutant | 11 | Not Specified |

| OCI-AML2 | KMT2A-rearranged | <25 | 7 days |

Note: IC50 values can vary based on the assay conditions and duration of treatment.

Experimental Protocols

AML Cell Line Culture and Maintenance

This protocol describes the standard procedure for culturing suspension AML cell lines.

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

L-Glutamine

-

HEPES buffer

-

T-75 culture flasks

-

96-well, 24-well, or 6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan Blue solution

Procedure:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10-20% FBS, 1% Pen-Strep, 2 mM L-Glutamine, and 10 mM HEPES.

-

Thaw cryopreserved AML cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Maintain the cell culture in an incubator at 37°C with 5% CO2.

-

Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue staining.

-

Split the cultures when the cell density reaches 8-9 x 10^5 cells/mL to maintain exponential growth.

Zefamenib Preparation and Application

Materials:

-

Zefamenib powder

-

Dimethyl sulfoxide (DMSO)

-

Complete growth medium

Procedure:

-

Prepare a 10 mM stock solution of Zefamenib by dissolving the powder in DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot of the Zefamenib stock solution.

-

Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations.

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

-

AML cells in complete growth medium

-

Zefamenib working solutions

-

96-well tissue culture plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C with 5% CO2.

-

Add 100 µL of Zefamenib working solutions at various concentrations to the designated wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C with 5% CO2, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

AML cells treated with Zefamenib

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed AML cells in a 6-well plate and treat with Zefamenib at the desired concentrations for the specified time.

-

Harvest the cells by transferring the suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins, such as Menin and downstream targets, following Zefamenib treatment.

Materials:

-

AML cells treated with Zefamenib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Menin, anti-HOXA9, anti-MEIS1, anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with Zefamenib for the desired time. A study on MV-4-11 cells used 10 µM Zefamenib for 2, 4, 6, 8, and 24 hours.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Caption: Zefamenib's Mechanism of Action in AML.

Caption: Workflow for Cell Viability (MTS) Assay.

Caption: Workflow for Apoptosis (Annexin V/PI) Assay.

Caption: Workflow for Western Blot Analysis.

References

- 1. Targeting the menin–KMT2A complex in AML: Current status of emerging therapies [aml-hub.com]

- 2. Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials [lymphoblastic-hub.com]

- 3. Ziftomenib: a menin inhibitor for R/R NPM1-mutated AML | VJHemOnc [vjhemonc.com]

- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]

- 5. blog.cellsignal.com [blog.cellsignal.com]

Application Notes and Protocols: Establishing a Zefamenib-Resistant Acute Myeloid Leukemia (AML) Cell Line for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zefamenib, a potent and selective menin inhibitor, has shown significant promise in the treatment of acute myeloid leukemia (AML) harboring MLL (KMT2A) rearrangements or NPM1 mutations. As with many targeted therapies, the emergence of drug resistance is a critical challenge that can limit long-term efficacy. The development of in vitro models of Zefamenib resistance is essential for understanding the underlying molecular mechanisms, identifying novel therapeutic strategies to overcome resistance, and discovering predictive biomarkers. This document provides detailed protocols for the establishment and characterization of a Zefamenib-resistant AML cell line, offering a valuable tool for preclinical research and drug development.

Introduction to Zefamenib and AML

Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Specific genetic subtypes, such as those with rearrangements of the mixed-lineage leukemia (MLL or KMT2A) gene and mutations in the nucleophosmin 1 (NPM1) gene, are associated with distinct molecular pathologies.[3][4][5][6] In these subtypes, the protein menin forms a complex with the MLL fusion protein or is implicated in the leukemogenic activity of mutant NPM1, leading to the aberrant expression of genes like HOXA9 and MEIS1, which drives leukemic cell proliferation and survival.[7][8]

Zefamenib is an orally bioavailable small molecule inhibitor that disrupts the critical interaction between menin and the MLL protein.[9][10] By blocking this interaction, Zefamenib aims to reverse the oncogenic gene expression program, induce differentiation, and promote apoptosis in susceptible AML cells.[11] Clinical trials have demonstrated the potential of Zefamenib (also known as ziftomenib) in patients with relapsed or refractory NPM1-mutant or KMT2A-rearranged AML.[12][13][14]

Significance of a Zefamenib-Resistant AML Cell Line

The development of drug resistance is a major obstacle in cancer therapy.[15] Establishing a Zefamenib-resistant AML cell line serves several critical research purposes:

-

Elucidation of Resistance Mechanisms: Investigating the genetic and non-genetic alterations that confer resistance to Zefamenib.

-

Development of Novel Therapeutic Strategies: Screening for new drugs or combination therapies that can overcome or bypass resistance mechanisms.

-

Identification of Predictive Biomarkers: Discovering markers that can identify patients at risk of developing resistance.

-

Preclinical Drug Evaluation: Testing the efficacy of next-generation menin inhibitors or other novel agents in a resistant setting.

Experimental Protocols

This section outlines the detailed methodology for generating and characterizing a Zefamenib-resistant AML cell line.

Materials and Reagents

Table 1: Materials and Reagents

| Item | Supplier | Catalog Number |

| Zefamenib | Selleckchem | S8723 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| DMSO | Sigma-Aldrich | D2650 |

| Trypan Blue Solution | Thermo Fisher | T10282 |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |

| RNeasy Mini Kit | QIAGEN | 74104 |

| QIAamp DNA Mini Kit | QIAGEN | 51304 |

| Antibodies for Western Blot | Cell Signaling | Various |

| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | 556547 |

Cell Line Selection

The choice of the parental cell line is critical. Select a human AML cell line known to be sensitive to Zefamenib, harboring either an MLL rearrangement or an NPM1 mutation.

Table 2: Recommended AML Cell Lines for Zefamenib Resistance Studies

| Cell Line | Genetic Background | Reference |

| MOLM-13 | MLL-AF9 fusion | [16] |

| MV4-11 | MLL-AF4 fusion | |

| OCI-AML3 | NPM1 mutation (Type A) | [17] |

Determination of Zefamenib IC50 in Parental Cells